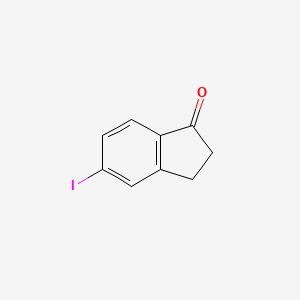

5-Iodo-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

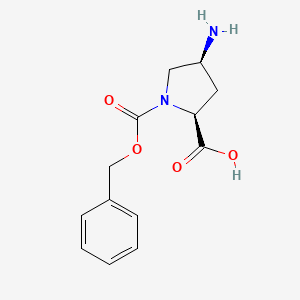

5-Iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7IO . It is also known as 5-IODO-1-INDANONE . The compound has a molecular weight of 258.06 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2,3-dihydro-1H-inden-1-one consists of nine carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom . The InChI code for the compound is 1S/C9H7IO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 .Physical And Chemical Properties Analysis

5-Iodo-2,3-dihydro-1H-inden-1-one has a molecular weight of 258.06 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 178 .Wissenschaftliche Forschungsanwendungen

Biosensing and Bioimaging

Indane-1,3-dione, a structure similar to 5-IODO-1-INDANONE, is used in numerous applications ranging from biosensing to bioimaging . The versatility of this structure allows it to be used in various research fields .

Medicinal Chemistry

Indane-1,3-dione and its derivatives find applications in various research fields ranging from medicinal chemistry to organic electronics . Indanone, a close analogue of indane-1,3-dione, is commonly associated with the design of biologically active compounds .

Organic Electronics

Indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications . This makes it a valuable compound in the field of organic electronics .

Photopolymerization

Indane-1,3-dione is used in photopolymerization . This process involves using light to harden or cure a material. It is commonly used in the production of coatings, adhesives, and certain types of printing .

Optical Sensing and Non-linear Optical Applications

Indane-1,3-dione and its derivatives can find applications in optical sensing and non-linear optical (NLO) applications . These applications involve the interaction of light with matter and are used in a variety of technologies, including laser systems .

Antibacterial and Antifungal Properties

2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive and two Gram-negative bacteria, and also two fungal agents . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Forensic Applications

A single 40 mg/kg dose of 5-IAI significantly reduces both serotonin uptake sites and hippocampal serotonin levels in rats . This property makes it useful in forensic applications .

Synthesis of Heterocycles

A copper (I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed . This synthetic route provides the desired indazoles in moderate to good yields .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWDHAAIWZKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661192 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2,3-dihydro-1H-inden-1-one | |

CAS RN |

511533-38-3 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)